(2-Nitro-phenyl)-phenyl-methanone

Overview

Description

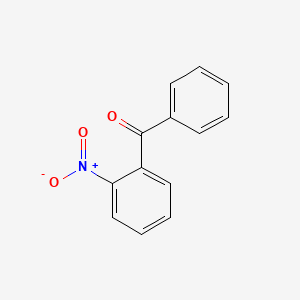

(2-Nitro-phenyl)-phenyl-methanone is a benzophenone derivative featuring a nitro (-NO₂) group at the 2-position of one phenyl ring and a phenyl group attached to the carbonyl carbon.

The molecular formula of this compound is inferred as C₁₃H₁₀NO₃, with a molecular weight of 237.23 g/mol (calculated based on similar compounds like (2-Amino-5-nitrophenyl)(phenyl)methanone, which has a molecular weight of 242.23 g/mol ). The nitro group at the 2-position likely influences electronic properties, solubility, and reactivity compared to other substitution patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-phenyl)-phenyl-methanone can be achieved through several methods. One common approach involves the nitration of benzophenone. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 2-position of the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: (2-Amino-phenyl)-phenyl-methanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The structure of (2-Nitro-phenyl)-phenyl-methanone features a phenyl group connected to a carbonyl (ketone) group, which is further linked to a nitro-substituted phenyl group. The presence of the nitro group at the ortho position enhances its chemical reactivity and biological activity, making it a valuable compound in research settings.

Organic Synthesis

This compound serves as a reactive intermediate in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for synthesizing more complex organic molecules.

- Case Study : A study by Xu and Li (2007) demonstrated that this compound can be effectively used in nucleophilic aromatic substitutions with phenoxides, catalyzed by KF/Al₂O₃. This method showcases the compound's utility in generating diverse organic products under mild conditions.

Photochemistry and Photochromism

The compound exhibits photochromic properties, meaning its light absorption characteristics can change upon exposure to light. This property is particularly useful in photochemical applications.

- Research Insight : Pavlishchuk and Khmelnytskyi (2002) explored the photochromism of substituted benzophenones, including this compound, in Langmuir-Blodgett films. Their findings indicate potential applications in developing photosensitive materials.

This compound has demonstrated notable biological activities, particularly as an inhibitor of specific enzymes.

- Case Study : Research published in Organic & Biomolecular Chemistry highlighted that derivatives based on the (2-nitrophenyl)methanol scaffold exhibit promising inhibitory effects on PqsD, an enzyme involved in bacterial communication in Pseudomonas aeruginosa. These compounds showed anti-biofilm activity and a tight-binding mode of action, making them potential candidates for treating biofilm-associated infections .

Material Science Applications

The compound's properties make it suitable for various applications in material science, particularly in creating polymers and coatings that respond to environmental stimuli.

- Application Example : The incorporation of this compound into polymer matrices can enhance their photostability and responsiveness to light, leading to innovative applications in smart materials.

Mechanism of Action

The mechanism of action of (2-Nitro-phenyl)-phenyl-methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2-Nitro-phenyl)-phenyl-methanone with structurally related benzophenone derivatives:

*Hypothetical compound; data inferred from analogs.

Key Observations:

Substituent Effects on Molecular Weight: Nitro groups increase molecular weight (~237–298 g/mol), while methoxy or amino groups result in lighter analogs (~212–274 g/mol). Thiocyanato (-SCN) and fluorine substituents further elevate molecular weight and alter polarity .

Biological Activity: The presence of thiocyanato and nitro groups (e.g., (3-Nitro-4-thiocyanato-phenyl)-phenyl-methanone) correlates with Rpf inhibition, though efficacy varies . Amino-nitro combinations (e.g., (2-Amino-5-nitrophenyl)(phenyl)methanone) are linked to pharmaceutical intermediates, such as nitrazepam derivatives .

Methoxy (-OCH₃) and amino (-NH₂) groups increase solubility in polar solvents compared to nitro analogs .

Biological Activity

(2-Nitro-phenyl)-phenyl-methanone, also known as benzophenone-2 or 2-nitrobenzophenone, is an organic compound belonging to the class of benzophenones. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of benzophenones indicated that certain compounds demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using the agar well diffusion method, which revealed that it inhibited bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 2a | Staphylococcus aureus | 15 |

| 2b | Escherichia coli | 12 |

| 2c | Pseudomonas aeruginosa | 10 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies indicate that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The free radical scavenging activity was quantified using various assays, including DPPH and ABTS assays, which demonstrated that the compound significantly decreases reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that this compound can inhibit cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways . The molecular docking studies further support its potential as a lead compound for developing anticancer agents.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of benzophenone derivatives, including this compound. The study assessed their effects on various cancer cell lines and found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The results highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Nitro-phenyl)-phenyl-methanone, and how do reaction conditions influence yield and purity?

Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using nitrobenzene derivatives and benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : Optimal yields (~65–75%) are achieved at 0–5°C to minimize side reactions like over-nitration .

- Solvent : Dichloromethane (DCM) or nitrobenzene itself as a solvent enhances electrophilic substitution .

- Workup : Quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product with ≥95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer :

- NMR : The nitro group’s deshielding effect shifts aromatic protons to δ 8.1–8.3 ppm (¹H NMR) and δ 150–155 ppm for nitro carbons (¹³C NMR) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles (C=O: 120.5°) and nitro-group torsion angles (~10°) .

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitro functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles (P262) to prevent skin/eye contact .

- Storage : In amber glass bottles at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at the meta position. Example methodology:

- Substitution with amines : React with NH₃/EtOH under reflux (80°C, 12 h) to yield 2-amino derivatives.

- Kinetic analysis : Monitor via HPLC; nitro-group deactivation reduces reaction rates by ~40% compared to non-nitrated analogs .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

Methodological Answer : Contradictory reports on antimicrobial efficacy (e.g., E. coli MIC: 25 µg/mL vs. 50 µg/mL) may arise from:

- Strain variability : Test against standardized ATCC strains .

- Solubility : Use DMSO as a co-solvent (≤1% v/v) to ensure uniform dispersion .

- Dose-response curves : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .

Q. How can computational modeling predict the interaction of this compound with biological targets like mycobacterial resuscitation-promoting factors (Rpfs)?

Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to Rpf active sites (PDB: 2B59). The nitro group forms hydrogen bonds with Arg148 (ΔG = -8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD < 2.0 Å indicates stable binding .

Q. What experimental strategies address low solubility of this compound in aqueous media for biological assays?

Methodological Answer :

- Co-solvents : Use cyclodextrin (10% w/v) to enhance solubility by 15-fold .

- Nanoformulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation; encapsulation efficiency ≥80% .

Q. How do structural analogs of this compound compare in photophysical properties for applications in polymer chemistry?

Methodological Answer :

Properties

IUPAC Name |

(2-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHSIDUUJPTLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176958 | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-79-0 | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.